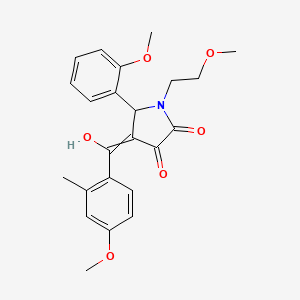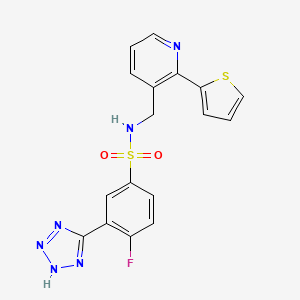
Agn-PC-0kpui5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Agn-PC-0kpui5” is a synthetic chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a silver-based compound that incorporates the pentazolate anion, a polynitrogen species known for its high-energy density and potential use in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0kpui5” involves the reaction of silver nitrate with a solution containing the pentazolate anion. The reaction is typically carried out in a solvent-free environment to maximize the yield and purity of the product. The reaction conditions include maintaining a temperature below 90°C to prevent decomposition of the compound .
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is typically purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
“Agn-PC-0kpui5” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and nitrogen gas.
Reduction: It can be reduced to elemental silver and nitrogen gas.
Substitution: The pentazolate anion can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Reagents like halides and other anions can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide and nitrogen gas.
Reduction: Elemental silver and nitrogen gas.
Substitution: Various substituted silver compounds depending on the anion used.
Applications De Recherche Scientifique
“Agn-PC-0kpui5” has a wide range of scientific research applications, including:
Chemistry: Used as a high-energy density material in the synthesis of other polynitrogen compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in targeted drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials for electronics and energy storage.
Mécanisme D'action
The mechanism of action of “Agn-PC-0kpui5” involves the release of nitrogen gas upon decomposition, which can be harnessed for various applications. The compound interacts with molecular targets through the pentazolate anion, which can form stable complexes with metals and other elements. This interaction is crucial for its high-energy density and potential use in energetic materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Pentazolate (AgN5): Similar in structure but differs in stability and decomposition products.
Silver Azide (AgN3): Another silver-based compound with high-energy density but different chemical properties.
Silver Nitrate (AgNO3): Commonly used in various chemical reactions but lacks the high-energy density of "Agn-PC-0kpui5".
Uniqueness
“this compound” is unique due to its incorporation of the pentazolate anion, which provides it with a high-energy density and potential for various applications. Its stability and ability to form stable complexes with other elements make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
5678-30-8 |
|---|---|
Formule moléculaire |
C23H25NO6 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3 |
Clé InChI |
YVPWJPLGGLAPTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,5S)-7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14098396.png)
![7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098402.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098413.png)
![6-Benzyl-3-[(4-methoxybenzyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14098416.png)
![methyl 3-[[3-(2-bromo-1H-indol-3-yl)-2-[2-[[8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B14098422.png)
![3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098430.png)
![5-(2,4-dichlorophenyl)-4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14098439.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B14098440.png)
![ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14098454.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098460.png)
![5-(4-chlorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14098475.png)

![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate](/img/structure/B14098483.png)
